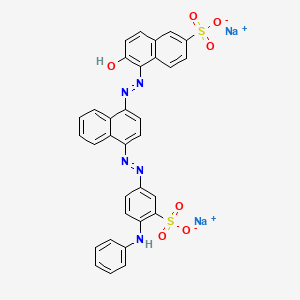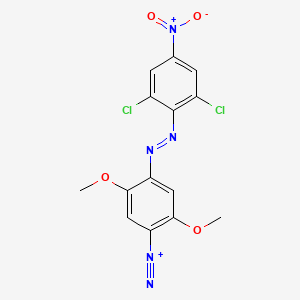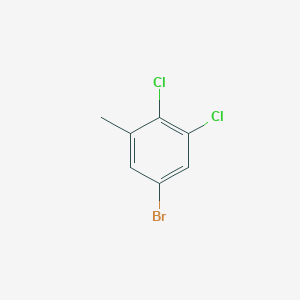![molecular formula C9H16O2 B1595608 2-乙基-1,6-二氧杂螺[4.4]壬烷 CAS No. 38401-84-2](/img/structure/B1595608.png)
2-乙基-1,6-二氧杂螺[4.4]壬烷
概述
描述
2-Ethyl-1,6-dioxaspiro[4.4]nonane is an organic compound with the molecular formula C9H16O2. It is also known by the synonym Chalcogran. This compound is notable for its role as an aggregation pheromone for certain bark beetles, particularly Pityogenes chalcographus .
科学研究应用
2-Ethyl-1,6-dioxaspiro[4.4]nonane has several scientific research applications:
作用机制
Target of Action
The primary target of 2-Ethyl-1,6-dioxaspiro[4.4]nonane, also known as Chalcogran , is the bark beetle species Pityogenes chalcographus . This compound acts as an aggregation pheromone , which the beetles secrete to attract females .
Mode of Action
As an aggregation pheromone, 2-Ethyl-1,6-dioxaspiro[4.4]nonane interacts with the olfactory receptors of the beetles, triggering a behavioral response that leads them to aggregate . This interaction results in changes in the beetles’ behavior, effectively attracting them to the source of the pheromone .
Biochemical Pathways
The specific biochemical pathways affected by 2-Ethyl-1,6-dioxaspiro[4It’s known that pheromones like this compound generally work by binding to specific receptors in the olfactory system of the insects, triggering a signal transduction pathway that leads to a behavioral response .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Ethyl-1,6-dioxaspiro[4As a volatile compound, it is likely to be rapidly absorbed and distributed in the environment, influencing the behavior of beetles in the vicinity .
Result of Action
The primary result of the action of 2-Ethyl-1,6-dioxaspiro[4.4]nonane is the aggregation of Pityogenes chalcographus beetles . By attracting these beetles, the compound plays a crucial role in their mating behavior and population dynamics .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Ethyl-1,6-dioxaspiro[4.4]nonane. For instance, volatiles from leaves or bark of nonhost birch (Betula pendula) and Norway spruce (Picea abies) can dramatically reduce the attraction of the bark beetle to their aggregation pheromone components . Therefore, the presence of these nonhost plants in the environment can affect the effectiveness of the compound as an aggregation pheromone .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1,6-dioxaspiro[4.4]nonane typically involves the condensation of aliphatic compounds or lactones. One common method starts with the lactones of γ-hydroxy carboxylic acids. The process includes the condensation of two molecules of the lactone in the presence of sodium ethoxide to form a dilactone. This dilactone is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. Finally, the resulting acid undergoes decarboxylation by refluxing with water or a dilute mineral acid .
Industrial Production Methods
Industrial production methods for 2-Ethyl-1,6-dioxaspiro[4.4]nonane are not extensively documented. the synthetic routes described above can be scaled up for industrial applications, particularly for the production of pheromones used in pest control .
化学反应分析
Types of Reactions
2-Ethyl-1,6-dioxaspiro[4.4]nonane primarily undergoes reactions typical of ketals. These include hydrolysis, oxidation, and substitution reactions .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can hydrolyze the ketal to yield the corresponding diol and aldehyde or ketone.
Oxidation: Strong oxidizing agents can convert the ketal to carboxylic acids or other oxidized products.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group or other reactive sites on the molecule.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields diols and aldehydes or ketones, while oxidation can produce carboxylic acids .
相似化合物的比较
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: A similar spiroketal structure but without the ethyl substitution.
2-Methyl-1,6-dioxaspiro[4.4]nonane: Another spiroketal with a methyl group instead of an ethyl group
Uniqueness
2-Ethyl-1,6-dioxaspiro[4.4]nonane is unique due to its specific role as an aggregation pheromone for Pityogenes chalcographus. Its ethyl substitution also differentiates it from other spiroketals, potentially affecting its reactivity and biological activity .
属性
IUPAC Name |
2-ethyl-1,6-dioxaspiro[4.4]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-8-4-6-9(11-8)5-3-7-10-9/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWKALWZHORJAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2(O1)CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342393 | |
| Record name | Chalcogran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38401-84-2 | |
| Record name | Chalcogran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38401-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chalcogran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(2,2-dicyanovinyl)-N-ethyl-3-methylaniline]ethyl carbanilate](/img/structure/B1595533.png)










